(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and a P-tolyl group, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions include substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids .
Scientific Research Applications
(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
- (1-(3-Chloro-4-fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
The uniqueness of (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
618383-27-0 |
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Molecular Formula |
C17H14ClFN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H14ClFN2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)14-6-7-16(19)15(18)8-14/h2-9,22H,10H2,1H3 |
InChI Key |
ZRBWLJAWQKOAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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